The Strategic Role of 2-(1H-pyrazol-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide
The Strategic Role of 2-(1H-pyrazol-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a "privileged scaffold," renowned for its versatile biological activities. Within this class of compounds, 2-(1H-pyrazol-4-yl)acetic acid, identified by its CAS number 934172-55-1 , serves as a critical building block for the synthesis of a diverse array of pharmacologically active agents.[1][2][3] This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of targeted therapies.
Core Molecular Attributes
A comprehensive understanding of the physicochemical properties of 2-(1H-pyrazol-4-yl)acetic acid is fundamental to its effective utilization in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 934172-55-1 | [2][3] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Synthesis and Mechanistic Rationale: A Step-by-Step Protocol
The synthesis of 2-(1H-pyrazol-4-yl)acetic acid and its derivatives often leverages the versatile Vilsmeier-Haack reaction to introduce a functional handle at the 4-position of the pyrazole ring. This formylation is a critical step, as the resulting aldehyde can be further elaborated into the desired acetic acid side chain.[1][4]
Experimental Protocol: Synthesis via a 4-Formylpyrazole Intermediate
This protocol outlines a common synthetic route to pyrazole-4-acetic acids, starting from a hydrazone.
Step 1: Formation of the Hydrazone An appropriate ketone is reacted with a hydrazine in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to form the corresponding hydrazone. This initial step is a classic condensation reaction, forming the N-N bond that will become part of the pyrazole ring.
Step 2: Vilsmeier-Haack Formylation The hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) at the 4-position of the newly formed pyrazole ring. The choice of this reagent is strategic due to its effectiveness in formylating electron-rich heterocyclic systems.[1][4][5]
Step 3: Oxidation of the Aldehyde The resulting 4-formylpyrazole is oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent. This step is crucial for converting the aldehyde into the carboxylic acid moiety of the final product.
Step 4: Esterification (Optional) and Hydrolysis The carboxylic acid can be converted to its corresponding ester for purification or further modification. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final 2-(1H-pyrazol-4-yl)acetic acid.
Caption: Synthetic workflow for 2-(1H-pyrazol-4-yl)acetic acid.
Spectroscopic Characterization
-
¹H NMR: Protons on the pyrazole ring would appear as singlets or doublets in the aromatic region. The methylene protons of the acetic acid side chain would typically be a singlet, and the carboxylic acid proton would be a broad singlet, often far downfield.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=N and C=C stretches from the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Applications in Drug Discovery: A Focus on Targeted Therapies
The pyrazole-4-acetic acid scaffold is a cornerstone in the design of molecules targeting a range of diseases, from inflammation to cancer.
Anti-inflammatory and Analgesic Agents
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, famously exemplified by the COX-2 inhibitor Celecoxib.[1] The acetic acid moiety at the 4-position can mimic the carboxylic acid group of arachidonic acid, allowing these compounds to bind to the active site of cyclooxygenase enzymes.
Anticancer Therapeutics and Kinase Inhibition
A significant area of application for 2-(1H-pyrazol-4-yl)acetic acid is in the development of kinase inhibitors for cancer therapy. The pyrazole core can act as a bioisostere for other heterocyclic systems and can be readily substituted to optimize binding to the ATP-binding pocket of various kinases.
The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been designed to inhibit key kinases within this pathway, such as EGFR, PI3K, and mTOR.[11][12][13] The 2-(1H-pyrazol-4-yl)acetic acid moiety can be elaborated into more complex structures that effectively block the activity of these kinases, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.
CRTh2 Receptor Antagonists
Derivatives of 2-(1H-pyrazol-4-yl)acetic acid have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[14][15][16] This receptor is involved in allergic inflammation, making its antagonists promising candidates for the treatment of asthma and other allergic diseases.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(1H-pyrazol-4-yl)acetic acid and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. In general, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-(1H-pyrazol-4-yl)acetic acid is a versatile and highly valuable building block in the arsenal of the medicinal chemist. Its robust synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutics. From anti-inflammatory agents to targeted cancer therapies, the pyrazole-4-acetic acid scaffold continues to be a source of promising new drug candidates.
References
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
-
Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. PrepChem.com. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
Scheme 1 Synthesis of pyrazoles 4 and 5. Conditions: i, neat, acetic acid, 20 °C. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. Available at: [Link]
-
2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. PubMed. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Available at: [Link]
-
2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. OUCI. Available at: [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Semantic Scholar. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
-
Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. Available at: [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. chemscene.com [chemscene.com]
- 3. 934172-55-1|2-(1H-Pyrazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]
- 14. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists [ouci.dntb.gov.ua]
- 16. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
